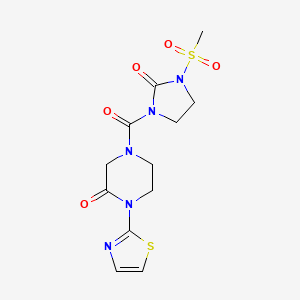

4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5S2/c1-24(21,22)17-6-5-16(12(17)20)11(19)14-3-4-15(9(18)8-14)10-13-2-7-23-10/h2,7H,3-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEXDOHFPLPJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one represents a novel structural class of piperazine derivatives that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Contains a piperazine ring, which is commonly associated with various biological activities.

- The presence of a thiazole moiety, known for its antimicrobial and anti-inflammatory properties.

- Methylsulfonyl and imidazolidine functionalities that may enhance solubility and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that derivatives containing thiazole and piperazine exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitubercular Activity: A related study highlighted the design and synthesis of substituted piperazine derivatives that demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds in this series had IC90 values ranging from 3.73 to 4.00 μM .

- Cytotoxicity: In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) revealed that many derivatives were non-toxic, suggesting a favorable safety profile for further development .

The precise mechanisms through which 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as 11β-HSD1, which is crucial in metabolic syndrome management .

- Interaction with Bacterial Cell Walls: The antimicrobial activity may result from disrupting bacterial cell wall synthesis or function, a common mechanism for many antibiotics.

- Molecular Docking Studies: Computational studies have suggested favorable binding interactions with target proteins implicated in disease pathways, indicating potential for selective inhibition .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on Antitubercular Agents: A series of novel piperazine derivatives were synthesized and evaluated for their antitubercular activity. The study reported significant efficacy against Mycobacterium tuberculosis, with some derivatives achieving low micromolar IC50 values .

- Cytotoxicity Assessment: In a comparative study, various thiazole-containing compounds were tested for cytotoxic effects on cancer cell lines. Results indicated that modifications to the thiazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Summary Table

| Compound | Target Pathogen/Cell Type | IC50 (μM) | Activity |

|---|---|---|---|

| 4-(3-Methylsulfonyl)-2-oxoimidazolidine | Mycobacterium tuberculosis | 3.73 - 4.00 | Antitubercular |

| Thiazole Derivative | HEK-293 Cells | >20 | Non-toxic |

| Piperazine Analog | Staphylococcus aureus | <10 | Antimicrobial |

Scientific Research Applications

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of compounds similar to 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one. For instance, a study demonstrated that derivatives with thiazole and piperazine exhibited significant antinociceptive effects in animal models, indicating their potential as pain relief agents. The mechanism appears to involve modulation of neuronal pathways related to pain perception .

Antimicrobial Activity

Compounds containing thiazole and piperazine rings have been reported to possess antimicrobial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The effectiveness against resistant strains is particularly noteworthy, suggesting a valuable avenue for further exploration.

Antimalarial Activity

Another promising application is in the field of antimalarial research . A library of piperazine-tethered thiazole compounds was synthesized, leading to the identification of several candidates with notable activity against Plasmodium species. This suggests that modifications to the structure of 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one could yield potent antimalarial agents .

Case Study 1: Antinociceptive Effects

In a controlled study involving mice, several synthesized compounds similar to 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one were tested for their ability to alleviate pain induced by acetic acid. Compounds demonstrated varying degrees of effectiveness compared to morphine, with some achieving statistically significant results in reducing pain responses .

Case Study 2: Antimicrobial Screening

A screening program evaluated a series of thiazole-piperazine compounds against common bacterial pathogens. Results indicated that certain derivatives showed strong inhibitory activity, suggesting their potential as lead compounds for antibiotic development. Further investigations into their mechanisms of action are warranted .

Comparison with Similar Compounds

Piperazine/Piperidinone Derivatives

The target compound’s piperazin-2-one core distinguishes it from related piperazine or piperidine derivatives. For example:

- : Urea-linked piperazine-thiazole derivatives (e.g., compounds 11a–11o) feature a piperazine ring substituted with a thiazole and urea groups but lack the imidazolidinone and sulfonyl motifs .

- : Arylpiperazines like compound 21 (thiophen-2-yl-linked piperazine) prioritize aromatic substituents over fused heterocycles, impacting electronic properties and steric bulk .

Key Implications :

Sulfonyl Group Positioning and Role

The methylsulfonyl group in the target compound is integrated into the imidazolidinone ring, contrasting with sulfonylphenyl groups in (e.g., 1-propylpiperidin-4-ol derivatives) . Sulfonyl groups are known to enhance metabolic stability and modulate target binding via polar interactions.

- Compounds : Sulfonyl groups attached to phenyl rings allow greater conformational flexibility, which may reduce target specificity but improve solubility .

Heterocyclic Substituents

Thiazole vs. Thiophene/Aryl Groups

The thiazol-2-yl group in the target compound differs from thiophene (e.g., compound 21 in ) or aryl-urea groups ():

Activity Hypotheses :

- The target’s thiazole and imidazolidinone moieties may favor interactions with enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases, whereas aryl-urea derivatives () could target urea transporter proteins .

Structural and Functional Comparison Table

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling of imidazolidinone and piperazinone moieties : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen atmosphere .

- Methylsulfonylation : React with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Thiazole ring functionalization : Optimize stoichiometry of thiazole precursors to avoid over-alkylation .

Critical Conditions : Temperature control (<5°C for sulfonylation), anhydrous solvents, and inert gas purging to prevent hydrolysis of reactive intermediates .

Advanced: How can researchers optimize reaction yields during the coupling of imidazolidinone and thiazolylpiperazinone moieties?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance solubility and reaction kinetics .

- Catalyst Optimization : Compare coupling agents (e.g., DCC vs. EDC) with additives like DMAP to enhance reactivity .

- Real-Time Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically .

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify regiochemistry of the thiazole and imidazolidinone moieties. Use DEPT-135 to distinguish CH₂ groups in the piperazinone ring .

- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) .

- HRMS : Validate molecular formula via exact mass analysis (±5 ppm tolerance) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., EtOAc/hexane) to obtain diffraction-quality crystals .

- Density Functional Theory (DFT) : Compare experimental and calculated bond lengths/angles to validate stereoelectronic effects .

- Patterson Maps : Analyze heavy atom (sulfur) positions to resolve piperazinone ring conformation .

Basic: What in vitro screening methodologies are appropriate for assessing kinase inhibition potential?

Methodological Answer:

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify targets .

- Dose-Response Curves : Generate IC₅₀ values using 8–12 concentration points (logarithmic spacing) with triplicate measurements .

- Selectivity Index : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity .

Advanced: How should researchers design orthogonal assays to validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target kinases in lysates post-treatment .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor kinase conformational changes in live cells .

- Chemical Proteomics : Use immobilized compound analogs to pull down interacting proteins from cell lysates .

Basic: What statistical approaches are recommended for analyzing dose-response relationships?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and EC₅₀ .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Error Propagation : Use Monte Carlo simulations to estimate confidence intervals for derived parameters .

Advanced: What strategies reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- PK/PD Modeling : Correlate plasma exposure (AUC) with target occupancy using compartmental models .

- Metabolite Screening : Identify active/inactive metabolites via LC-MS/MS to explain reduced efficacy .

- Tissue Distribution Studies : Use radiolabeled compound to assess blood-brain barrier penetration or tissue sequestration .

Basic: What accelerated stability testing protocols should be implemented under ICH guidelines?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks .

- HPLC Purity Monitoring : Use C18 columns with PDA detection to track degradation products (e.g., sulfoxide formation) .

- pH Stability : Test solubility and degradation in buffers (pH 1.2–8.0) to simulate gastrointestinal conditions .

Advanced: How can forced degradation studies guide formulation development?

Methodological Answer:

- Excipient Compatibility : Screen lyoprotectants (trehalose, mannitol) to stabilize lyophilized formulations .

- Oxidation Mitigation : Add antioxidants (e.g., BHT) or use nitrogen-purged vials for oxygen-sensitive groups .

- Solid-State Analysis : Use DSC and XRD to identify polymorphic transitions affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.